5-phenethyl-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused thiazole-pyridazine core. Key structural features include:
- Position 5: A phenethyl group (-CH₂CH₂C₆H₅), which enhances lipophilicity and may influence receptor binding .
- Position 7: A thiophen-2-yl group, known for electron-rich aromaticity and bioactivity in analgesic/anti-inflammatory contexts .
Condensation of 1-piperidinecarbothioamide with hydrazine hydrate in ethanol .
Alkylation at position 5 using chloroacetamides to introduce the phenethyl group .
Properties
IUPAC Name |
5-(2-phenylethyl)-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2/c27-21-19-20(29-22(23-19)25-12-5-2-6-13-25)18(17-10-7-15-28-17)24-26(21)14-11-16-8-3-1-4-9-16/h1,3-4,7-10,15H,2,5-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQUUBTXKRMLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CCC4=CC=CC=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-phenethyl-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have demonstrated that thiazolo[4,5-d]pyridazin derivatives exhibit significant antitumor properties. For instance, a compound structurally related to this compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival, such as the PI3K/Akt pathway .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazolo derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. For example, it has been reported to inhibit various kinases involved in cancer progression, including c-Met and VEGFR-2, leading to reduced tumor cell proliferation and increased apoptosis .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its target proteins. The compound fits well into the ATP binding pocket of kinases, forming critical hydrogen bonds that stabilize the interaction and enhance inhibitory potency .
Study 1: Antitumor Efficacy
In a controlled study involving A549 lung cancer cells, treatment with a related thiazolo derivative resulted in an IC50 value of approximately 0.98 µM. The study highlighted a dose-dependent inhibition of cell proliferation and induction of apoptosis, confirming the compound's potential as an antitumor agent .
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against both bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent .
Data Tables
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| Antitumor (A549 Cells) | 0.98 | c-Met |
| Antimicrobial (S. aureus) | 0.5 | Cell Wall Synthesis |
| Antimicrobial (E. coli) | 0.5 | Metabolic Pathways |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes the reaction of thiazole derivatives with piperidine and phenethyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Research indicates that compounds within the thiazolo[4,5-d]pyridazinone family exhibit various biological activities, including:
1. Analgesic Properties
Studies have shown that derivatives of thiazolo[4,5-d]pyridazinones possess significant analgesic activity. For instance, a series of novel compounds were synthesized and tested for their ability to alleviate pain in animal models. The results indicated that these compounds could effectively reduce pain responses, suggesting their potential as analgesics in clinical settings .
2. Anti-inflammatory Effects
In addition to analgesia, these compounds have demonstrated anti-inflammatory properties. The mechanisms involve inhibition of key inflammatory mediators, making them candidates for treating inflammatory diseases . For example, compounds similar to 5-phenethyl-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one exhibited promising results in reducing inflammation in various models .
3. Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of thiazolo[4,5-d]pyridazinones. Compounds with similar structures have shown efficacy against a range of bacterial strains, indicating their potential as new antimicrobial agents . The ability to combat resistant strains is particularly noteworthy.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Analgesic Efficacy
In a controlled study involving animal models, the compound was administered to evaluate its analgesic properties using both the hot plate and acetic acid-induced writhing tests. Results showed a significant reduction in pain behavior compared to control groups, supporting its use as a potential analgesic medication .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The findings revealed that treatment with the compound resulted in reduced swelling and inflammation markers, indicating its therapeutic potential for inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Position 7 : Thiophen-2-yl > Phenyl > Furan-2-yl in analgesic potency .
- Position 5 : Alkylation (e.g., phenethyl or 2-methylbenzyl) improves bioavailability and activity compared to 5-H analogs .
- Position 2 : Piperidinyl vs. pyrrolidinyl substitutions show comparable activity, but piperidine’s larger ring may enhance metabolic stability .
Physical and Spectral Properties
- The phenethyl group in the target compound may lower the melting point compared to 5-H analogs due to increased molecular flexibility.
- Thiophenyl analogs consistently show higher sulfur content (10–21%) versus phenyl/furyl derivatives .
Q & A
Q. Example Protocol :
- Diazotize 5-amino-4-mercapto-6-methoxypyridazine (0°C, HCl/NaNO₂), then sublimate to isolate the thiadiazolo-pyridazine intermediate.
- Substitute the methoxy group via nucleophilic displacement (e.g., with piperidine or thiophen-2-ylthiols).
Advanced: How can conflicting biological activity data for structurally similar compounds be resolved?
Contradictions in bioactivity (e.g., cytotoxicity vs. inactivity) may arise from:
- Stereochemical variations : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and test individually.
- Solubility differences : Optimize solvent systems (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability .
- Assay interference : Validate results with orthogonal assays (e.g., SPR for binding vs. cell-based viability assays).
Case Study : Derivatives in showed variable IC₅₀ values due to thiophene orientation; molecular docking clarified steric hindrance effects.
Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, BBB permeability, and CYP450 interactions.
- MD Simulations : Simulate binding to targets (e.g., kinases) using GROMACS or AMBER, focusing on piperidine’s role in hydrogen bonding .
- Metabolic Stability : Predict phase I/II metabolism sites with MetaPrint2-React.
Validation : Cross-reference with in vitro microsomal assays (e.g., human liver microsomes + NADPH).
Advanced: How to design SAR studies for optimizing this compound’s anti-proliferative activity?
Focus on substituent modifications:
- Phenethyl group : Replace with substituted benzyl groups (e.g., fluoro, nitro) to enhance target affinity.
- Piperidine : Test azepane or morpholine analogs to reduce basicity and improve solubility.
- Thiophene : Substitute with furan or pyridine to alter electronic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
